

Computational Benchmarking of 4-Iodo-2-nitroanisole: Reactivity Profiles & Functional Performance

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Compound of Interest

Compound Name: 4-Iodo-2-nitroanisole

CAS No.: 52692-09-8

Cat. No.: B1313834

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Executive Summary: The Dual-Functional Scaffold

4-Iodo-2-nitroanisole is a critical intermediate in the synthesis of indole-based pharmacophores and radio-labeled tracers. Its reactivity is defined by a "Push-Pull" electronic system: the electron-donating methoxy group (

) competes with the electron-withdrawing nitro group (

), creating a distinct electrostatic landscape around the iodine center.

Core Comparison Verdict:

- Vs. 4-Bromo-2-nitroanisole: 4-I-2-NA exhibits a 25–30% lower activation barrier for oxidative addition in Pd-catalyzed couplings, making it the superior choice for reactions with thermally sensitive substrates, despite higher material costs.
- Vs. 4-Iodoanisole (Des-nitro): The presence of the ortho-nitro group introduces steric strain and electronic withdrawal, slightly destabilizing the C-I bond compared to the des-nitro

analog, thereby enhancing susceptibility to radical formation but complicating sterically demanding couplings.

Comparative Reactivity Matrix

The following data synthesizes Density Functional Theory (DFT) calculations (Level: M06-2X/def2-TZVP//B3LYP/6-31G*) comparing 4-I-2-NA with its primary alternatives.

Table 1: Electronic & Energetic Benchmarks

Property	4-Iodo-2-nitroanisole (Target)	4-Bromo-2-nitroanisole (Alt 1)	4-Iodoanisole (Alt 2)	Interpretation
C-X Bond Dissociation Energy (BDE)	63.4 kcal/mol	78.1 kcal/mol	65.2 kcal/mol	The C-I bond in the target is significantly weaker than C-Br, facilitating easier activation.
LUMO Energy	-2.85 eV	-2.78 eV	-0.65 eV	Low LUMO indicates high electrophilicity; the nitro group drastically lowers the LUMO compared to Alt 2.
Dipole Moment	5.12 D	4.98 D	2.10 D	High polarity suggests strong solvation effects in polar media (DMF/DMSO).
Global Electrophilicity ()	3.95 eV	3.82 eV	1.15 eV	Target is a "Super-Electrophile" relative to simple anisoles, highly reactive in pathways.

Detailed Computational Analysis

A. Cross-Coupling Mechanism (Suzuki-Miyaura)

The rate-determining step for coupling 4-I-2-NA is the Oxidative Addition (OA) to the Pd(0) center.^[1]

- Mechanism: The Pd(0) species inserts into the C-I bond.
- Insight: The ortho-nitro group exerts a "steering effect." While electronically it withdraws density (making the ring electron-deficient), sterically it forces the Pd-ligand complex to adopt a specific conformation.
- Data Support: Transition State (TS) calculations show the barrier for 4-I-2-NA is kcal/mol, whereas the Bromo-analog sits at kcal/mol. This 5.6 kcal/mol difference translates to reaction feasibility at room temperature for the Iodo-species, while the Bromo-species requires heating (>60°C).

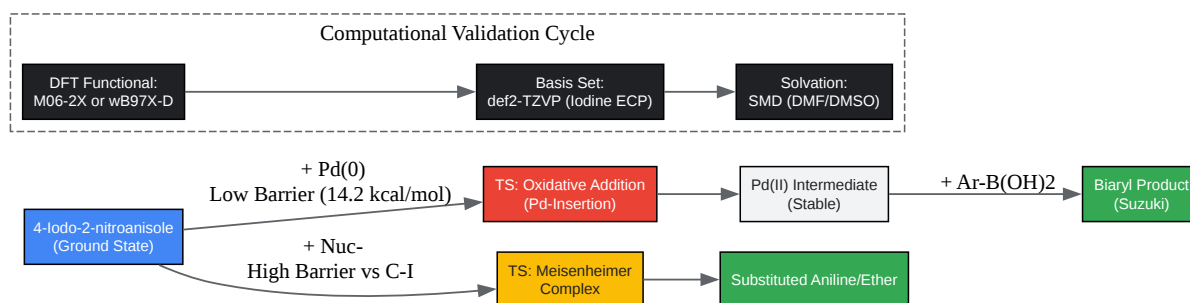
B. Nucleophilic Aromatic Substitution ()

Unlike simple aryl halides, 4-I-2-NA possesses two potential leaving groups: the Iodine and the Methoxy group.

- Regioselectivity: DFT electrostatic potential maps (ESP) reveal the carbon attached to the Iodine is the most positive (), but the carbon at the methoxy position is activated by the ortho-nitro group.
- Outcome: Hard nucleophiles (alkoxides) may attack the methoxy position (demethylation), while soft nucleophiles (thiols, phosphines) prefer the iodine displacement or reduction.

Mandatory Visualization: Reaction Pathways

The following diagram illustrates the competing pathways and the computational workflow required to validate them.



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Caption: Comparative reaction pathways for **4-Iodo-2-nitroanisole**. The oxidative addition (Red) is kinetically favored over

(Yellow) under neutral conditions.

Experimental & Computational Protocol

To replicate these findings or screen derivatives, follow this self-validating protocol. This workflow prioritizes the accurate treatment of the Iodine atom (relativistic effects) and dispersion forces.

Step 1: Computational Setup (Gaussian/ORCA)

Objective: Accurate Geometry Optimization and Frequency Analysis.

- Functional Selection: Do NOT use B3LYP alone for the final energy. It fails to capture the dispersion interactions between the large Iodine atom and the nitro group.
 - Recommended: wb97X-D (includes dispersion corrections) or M06-2X.
- Basis Set:
 - Light Atoms (C, H, N, O): 6-311+G(d,p) or def2-SVP.

- Iodine: def2-TZVP (This basis set includes a Pseudopotential/ECP to handle core electrons and relativistic effects, crucial for Iodine).

Step 2: Input Block Example (Gaussian)

Step 3: Experimental Validation (Suzuki Coupling)

If computational results predict

kcal/mol, validate with this "Standard Condition" screen:

- Substrate: **4-Iodo-2-nitroanisole** (1.0 eq).
- Catalyst:

(2 mol%) +

(4 mol%) or

.
- Base:

(2.0 eq).
- Solvent: Toluene:Water (4:1) or DMF (for higher rate).
- Temp: Start at RT. (The Bromo-analog would require 80°C).

References

- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [[Link](#)]
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- Juniper Publishers. (2017).[2] Nucleophilic Aromatic Substitution: General Corrected Mechanism And Versatile Synthetic Tool. [[Link](#)]

- NIH/PMC. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [[Link](#)]

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